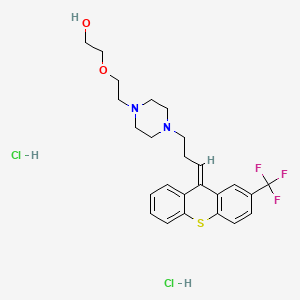
4-Chlorothreonine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chlorothreonine is a naturally occurring amino acid derivative, identified as a component of secondary metabolites produced by certain microorganisms, such as Streptomyces species . It is known for its herbicidal and antifungal properties, making it a subject of interest in various scientific fields .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4-Chlorothreonine can be synthesized through several methods. One common approach involves the stereoselective synthesis from N-Cbz-L-glutamic acid-α-benzyl ester . The process includes multiple steps, such as protection of functional groups, chlorination, and deprotection, to yield the desired compound .
Industrial Production Methods: Industrial production of this compound often involves fermentation processes using genetically modified strains of Streptomyces . These microorganisms are cultured under specific conditions to maximize the yield of this compound, which is then extracted and purified for various applications .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Chlorothreonine undergoes several types of chemical reactions, including:
Oxidation: Conversion to corresponding oxo derivatives.
Reduction: Formation of dechlorinated threonine.
Substitution: Replacement of the chlorine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Typically involves reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Utilizes reducing agents such as lithium aluminum hydride.
Substitution: Employs nucleophiles like sodium azide or thiols in the presence of a base.
Major Products:
Oxidation: Produces oxo-threonine derivatives.
Reduction: Yields threonine.
Substitution: Forms various substituted threonine derivatives.
Applications De Recherche Scientifique
4-Chlorothreonine has diverse applications in scientific research:
Mécanisme D'action
4-Chlorothreonine exerts its effects primarily through the inhibition of serine hydroxymethyltransferase . This enzyme catalyzes the reversible interconversion of serine and glycine, which is crucial for DNA synthesis and cell division . By inhibiting this enzyme, this compound disrupts amino acid metabolism, leading to growth inhibition in plants and fungi .
Comparaison Avec Des Composés Similaires
4-Fluorothreonine: Another halogenated threonine derivative with similar biological activities.
Uniqueness: this compound is unique due to its chlorine atom, which enhances its biological activity compared to threonine . This halogenation allows it to act as a potent inhibitor of specific enzymes, making it valuable in both research and industrial applications .
Propriétés
Numéro CAS |
132958-66-8 |
|---|---|
Formule moléculaire |
C4H8ClNO3 |
Poids moléculaire |
153.56 g/mol |
Nom IUPAC |
(2R,3R)-2-amino-4-chloro-3-hydroxybutanoic acid |
InChI |
InChI=1S/C4H8ClNO3/c5-1-2(7)3(6)4(8)9/h2-3,7H,1,6H2,(H,8,9)/t2-,3+/m0/s1 |
Clé InChI |
CETUIFTXYGHITB-STHAYSLISA-N |
SMILES |
C(C(C(C(=O)O)N)O)Cl |
SMILES isomérique |
C([C@@H]([C@H](C(=O)O)N)O)Cl |
SMILES canonique |
C(C(C(C(=O)O)N)O)Cl |
Synonymes |
4-Chlorothreonine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![(1S,3aR,6aS)-2-(tert-Butoxycarbonyl)octahydrocyclopenta[c]pyrrole-1-carboxylic acid](/img/structure/B1147462.png)






